

Spectroscopic Profile of 3-Chlorocinnamic Acid: A Technical Guide

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Compound of Interest

Compound Name: 3-Chlorocinnamic acid

Cat. No.: B167705

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Introduction

3-Chlorocinnamic acid is a halogenated derivative of cinnamic acid, a naturally occurring aromatic organic compound. Its structure, featuring a chlorine substituent on the phenyl ring, imparts specific physicochemical properties that are of interest in various fields, including organic synthesis, materials science, and pharmaceutical development. A thorough understanding of its spectroscopic characteristics is fundamental for its identification, characterization, and quality control. This technical guide provides a comprehensive overview of the spectroscopic data for **3-Chlorocinnamic acid**, including Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy. Detailed experimental protocols and data summaries are presented to support researchers, scientists, and drug development professionals in their work with this compound.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of **3-Chlorocinnamic acid**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopic Data

Chemical Shift (ppm)	Multiplicity	Assignment
12.6	Singlet	-COOH
7.821	Doublet	Ar-H
7.681	Doublet	Ar-H
7.601	Singlet	Ar-H
7.47	Multiplet	Ar-H
7.45	Multiplet	Ar-H
6.647	Doublet	=CH-

Solvent: DMSO-d6, Spectrometer Frequency: 400 MHz[1]

¹³C NMR Spectroscopic Data

Chemical Shift (ppm)	Assignment
167.39	C=O (Carboxylic Acid)
142.32	=CH-
136.55	Ar-C (C-Cl)
133.80	Ar-C
130.64	Ar-C
129.81	Ar-C
127.82	Ar-C
126.75	Ar-C
121.03	=CH-

Solvent: DMSO-d6

Infrared (IR) Spectroscopy

Wavenumber (cm ⁻¹)	Assignment
~3000	O-H stretch (Carboxylic Acid)
~1680	C=O stretch (Carboxylic Acid)
~1630	C=C stretch (Alkene)
~1430	C-O-H bend
~1300	C-O stretch
~780	C-Cl stretch

Mass Spectrometry (MS)

m/z	Interpretation
182	[M] ⁺ (Molecular Ion)
184	[M+2] ⁺ (Isotope Peak due to ³⁷ Cl)
147	[M-Cl] ⁺
137	[M-COOH] ⁺
102	[C ₈ H ₆] ⁺

Ionization Method: Electron Ionization (EI)

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: Approximately 10-20 mg of **3-Chlorocinnamic acid** is dissolved in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. The sample is thoroughly mixed to ensure homogeneity.

Data Acquisition: ^1H and ^{13}C NMR spectra are recorded on a 400 MHz (or higher) NMR spectrometer. For ^1H NMR, standard acquisition parameters are used. For ^{13}C NMR, proton-decoupled spectra are typically acquired to simplify the spectrum and enhance sensitivity.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Sample Preparation (KBr Pellet Method): A small amount of **3-Chlorocinnamic acid** (1-2 mg) is finely ground with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

Data Acquisition: The KBr pellet is placed in the sample holder of an FT-IR spectrometer. The spectrum is typically recorded over the range of $4000\text{-}400\text{ cm}^{-1}$ with a resolution of 4 cm^{-1} . A background spectrum of a pure KBr pellet is recorded and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

Sample Introduction and Ionization: The sample is introduced into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography. Electron Ionization (EI) is a common method for this type of molecule, where the sample is bombarded with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.

Data Acquisition: The mass analyzer separates the resulting ions based on their mass-to-charge ratio (m/z). The detector records the abundance of each ion, generating a mass spectrum.

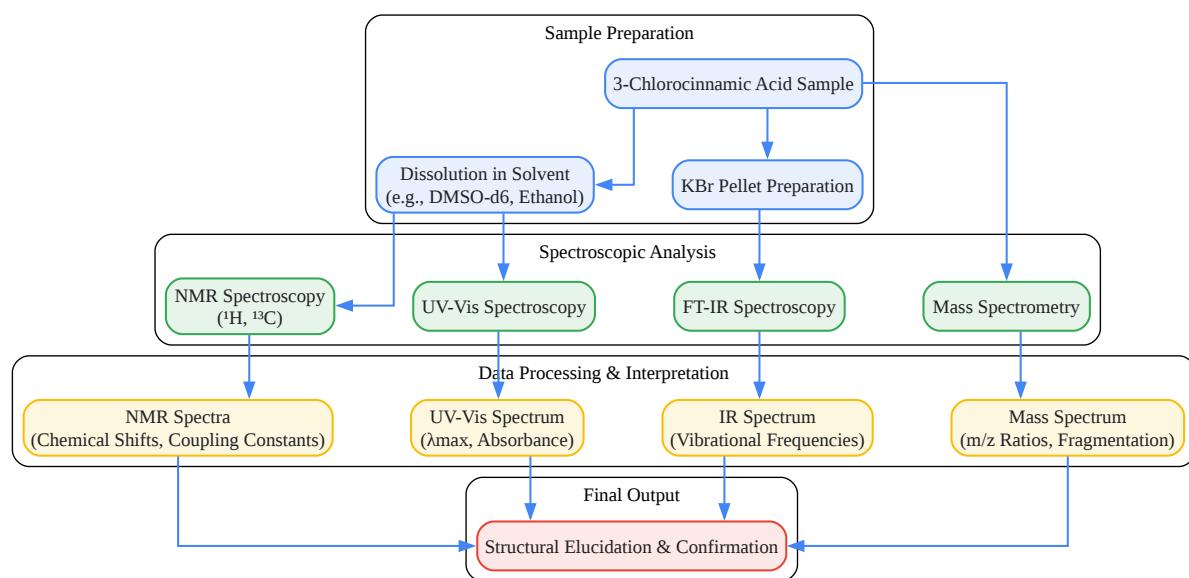
Ultraviolet-Visible (UV-Vis) Spectroscopy

Sample Preparation: A stock solution of **3-Chlorocinnamic acid** is prepared by dissolving a precisely weighed amount of the compound in a suitable UV-grade solvent (e.g., ethanol or methanol) to a known concentration. Serial dilutions are then made to obtain a series of solutions with concentrations appropriate for UV-Vis analysis (typically in the micromolar range).

Data Acquisition: The UV-Vis spectrum is recorded using a dual-beam spectrophotometer, typically over a wavelength range of 200-400 nm. The solvent is used as a reference in the

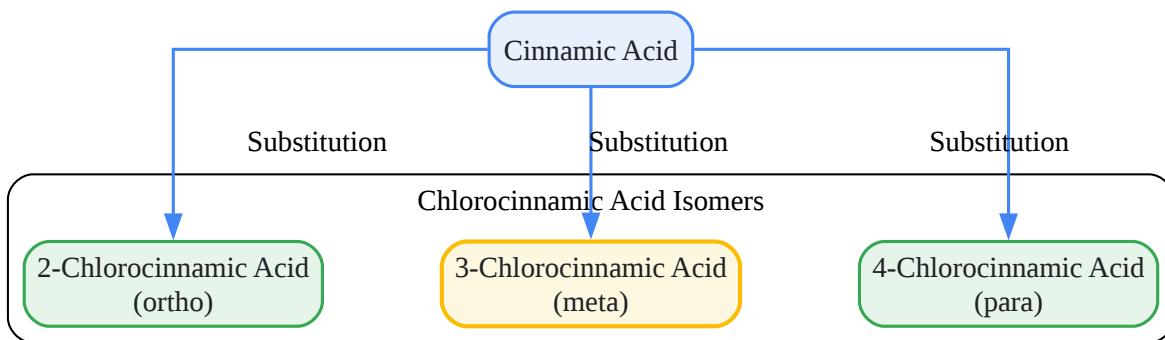
blank cuvette. The absorbance at the wavelength of maximum absorption (λ_{max}) is recorded for each concentration.

Visualizations



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Caption: General workflow for the spectroscopic analysis of **3-Chlorocinnamic acid**.



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Caption: Structural isomers of Chlorocinnamic acid.

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References

- 1. benchchem.com [benchchem.com]
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